S-(2-Methylpropyl) (2-methylphenyl)carbamothioate
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Overview
Description
S-(2-Methylpropyl) (2-methylphenyl)carbamothioate is a chemical compound with the molecular formula C12H17NOS and a molecular weight of 223.334 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-Methylpropyl) (2-methylphenyl)carbamothioate typically involves the reaction of 2-methylphenyl isothiocyanate with 2-methylpropyl alcohol under controlled conditions . The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the formation of the carbamothioate linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
S-(2-Methylpropyl) (2-methylphenyl)carbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamothioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted carbamothioates depending on the nucleophile used.
Scientific Research Applications
S-(2-Methylpropyl) (2-methylphenyl)carbamothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of pesticides and herbicides due to its effectiveness in controlling various pests and weeds
Mechanism of Action
The mechanism of action of S-(2-Methylpropyl) (2-methylphenyl)carbamothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound exerts its effects by binding to these targets and modulating their activity, leading to the desired biological or chemical outcome .
Comparison with Similar Compounds
Similar Compounds
- S-Propyl methyl(2-phenylethyl)carbamothioate
- S-ethyl bis(2-methylpropyl)carbamothioate
- S-ethyl dipropylcarbamothioate
Uniqueness
S-(2-Methylpropyl) (2-methylphenyl)carbamothioate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and efficacy in various applications .
Properties
CAS No. |
56741-07-2 |
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Molecular Formula |
C12H17NOS |
Molecular Weight |
223.34 g/mol |
IUPAC Name |
S-(2-methylpropyl) N-(2-methylphenyl)carbamothioate |
InChI |
InChI=1S/C12H17NOS/c1-9(2)8-15-12(14)13-11-7-5-4-6-10(11)3/h4-7,9H,8H2,1-3H3,(H,13,14) |
InChI Key |
HSWPMKDZMOCMRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)SCC(C)C |
Origin of Product |
United States |
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